molecular formula C18H21N3O3 B6942206 N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

Cat. No.: B6942206
M. Wt: 327.4 g/mol
InChI Key: WAHGSLNGJBPZGW-UHFFFAOYSA-N
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Description

N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom, and an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of these structural motifs contributes to the compound’s distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(15-11-16(24-21-15)13-3-8-19-9-4-13)20-14-5-10-23-18(12-14)6-1-2-7-18/h3-4,8-9,11,14H,1-2,5-7,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHGSLNGJBPZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)NC(=O)C3=NOC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the stereoselective synthesis of the spirocyclic core, which can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic and oxazole-containing molecules, such as:

Uniqueness

N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is unique due to its combination of a spirocyclic core and an oxazole ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

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